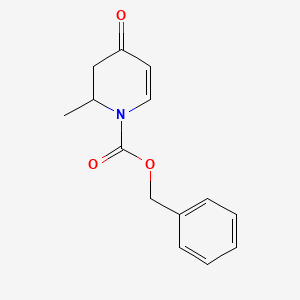
benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
概要
説明
Synthesis Analysis
The synthesis of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and related compounds involves various reactions with different starting materials. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters leads to the formation of 4H-pyrano[3,2-c]pyridines . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives results in the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the configuration around the double bond of the major stereoisomers in the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives was established by X-ray diffraction analysis . The asymmetric unit of a related compound, 2-methylpyridinium 2-carboxybenzoate, contains a 2-methylpyridinium cation and a 2-carboxybenzoate monoanion, with the pyridine ring inclined to the benzene ring of the anion at a slight angle .
Chemical Reactions Analysis
The compounds synthesized exhibit a variety of chemical reactions. For instance, the obtained 4H-pyrano[3,2-c]pyridines can react with acetic anhydride to afford fused systems . The title compounds in another study react with methyliodide to give a mixture of O- and N-alkylated products, and their carbinols can be oxidized to yield carbaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized by their reactivity and the formation of different derivatives. The reaction conditions, such as the use of catalytic amounts of PdI2 in conjunction with KI and the temperature and pressure applied, can significantly influence the stereoselectivity and yield of the reactions . The crystal structure analysis reveals weak hydrogen bonds and π-π contacts, which contribute to the stability and formation of a three-dimensional network in the crystal lattice .
科学的研究の応用
Calcium-Channel Antagonist Activity
- 1,4-Dihydropyridine Derivatives : Certain derivatives of 1,4-dihydropyridines, which include benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, demonstrate potential as calcium-channel antagonists. These compounds have been studied for their molecular structure and potential modulatory properties on calcium channels (Linden, Şafak, Şimşek, & Gündüz, 2011).
Pseudopeptide Foldamers
- Construction of Pseudopeptide Foldamers : Research has explored using a derivative of this compound as a building block for creating pseudopeptide foldamers. These foldamers, characterized by their helical conformation, show promise for various applications due to their robust structure (Tomasini et al., 2003).
Organic Synthesis Techniques
Selective O-Benzylation : A novel system involving Zinc (II) has been developed for the selective O-benzylation of 2-oxo-1,2-dihydropyridines, including derivatives of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This method is significant for synthesizing various O-benzyl products, which are important intermediates in organic synthesis (Zhou et al., 2018).
Construction of Trisubstituted Piperidines : The compound has been used as a scaffold for constructing trisubstituted piperidines, demonstrating its utility in the regio- and stereodefined synthesis of complex organic molecules (Moretto & Liebeskind, 2000).
Antitumor Antibiotic Synthesis
- Synthesis of the C-D Ring of Streptonigrin : Derivatives of this compound have been used in the partial synthesis of the antitumor antibiotic streptonigrin, highlighting its role in the synthesis of pharmacologically important compounds (Liao, Wittek, & Cheng, 1976).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
特性
IUPAC Name |
benzyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZXYDLQRNIZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466581 | |
| Record name | Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
190906-91-3 | |
| Record name | Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)
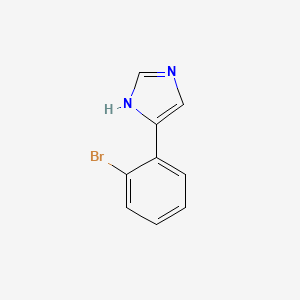
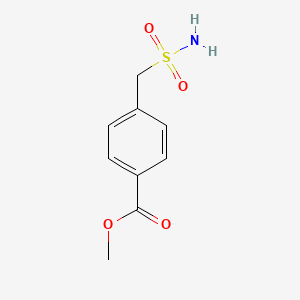
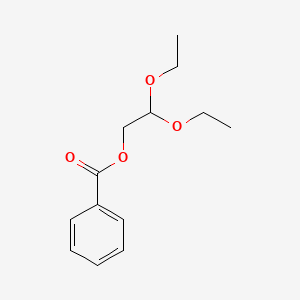
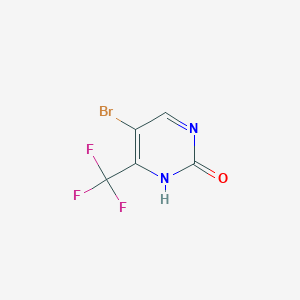
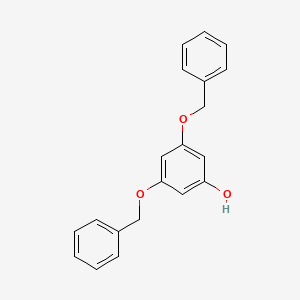

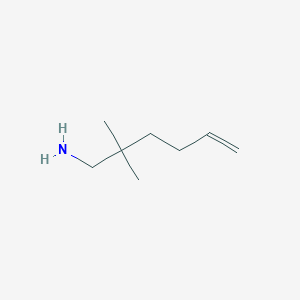
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)



